molecular formula C30H37F3N10O6 B2387755 ImPyPyPy-Dp trifluoroacetate CAS No. 1208077-73-9

ImPyPyPy-Dp trifluoroacetate

Cat. No.: B2387755
CAS No.: 1208077-73-9
M. Wt: 690.685
InChI Key: JYDFUTXBGJDZLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ImPyPyPy-Dp trifluoroacetate involves the formation of the polyamide backbone through a series of condensation reactions. The process typically starts with the preparation of individual pyrrole and imidazole monomers, which are then linked together using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by reacting the polyamide with trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ImPyPyPy-Dp trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ImPyPyPy-Dp trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex polyamides and as a reagent in various organic reactions.

    Biology: Employed in the study of DNA-binding polyamides and their interactions with nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for targeting specific DNA sequences.

    Industry: Utilized in the development of advanced materials and coatings with unique properties

Mechanism of Action

The mechanism of action of ImPyPyPy-Dp trifluoroacetate involves its ability to bind to specific DNA sequences through hydrogen bonding and van der Waals interactions. The compound’s polyamide backbone allows it to fit into the minor groove of DNA, where it can form stable complexes with target sequences. This binding can interfere with the transcription and replication processes, making it a potential tool for gene regulation and therapeutic applications .

Comparison with Similar Compounds

  • ImPyPyPy-γ-PyPyPyPy-β-Dp
  • ImPyPyPy-γ-ImPyPyPy-β-Dp
  • ImPyPyPy-γ-ImPyPyPy-(Dp)Asp-Dp

Comparison: ImPyPyPy-Dp trifluoroacetate is unique due to its specific combination of pyrrole and imidazole rings, which provide it with distinct binding properties and reactivity. Compared to similar compounds, it exhibits higher binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry .

Properties

IUPAC Name

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFUTXBGJDZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37F3N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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